Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) is a diphenyl-pyrazole compound identified through phenotypic screening as an inhibitor of protein aggregation. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as prion diseases, Parkinson’s disease, Alzheimer’s disease, and multiple system atrophy. [, , , , , , , , , , , , , , , , , , ] Anle138b is also being studied for its effects on melanoma cells and its potential role in understanding the complex relationship between Parkinson’s disease and melanoma. []
One-pot radiosynthesis of [¹⁸F]Anle138b has been developed, starting from 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP). [] 6-[¹⁸F]FP is prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor. The 6-[¹⁸F]FP undergoes a condensation reaction with tosylhydrazide, followed by a 1,3-cycloaddition with 3′-bromophenylacetylene to produce [¹⁸F]Anle138b. The synthesis eliminates intermediate purifications, allowing for completion within 105 minutes. [] This method achieves a radiochemical yield of 15 ± 3% (n = 3) and molar activity in the range of 32–78 GBq/µmol. [] While further optimization is possible, the procedure is suitable for preclinical studies in animal models and cell cultures. []
Anle138b’s chemical reactions primarily involve its interaction with amyloidogenic proteins, particularly through its pyrazole moiety. [, ] This interaction disrupts interpeptide main chain interactions and impedes the formation of ordered β-sheet structures. [] Anle138b's ability to form hydrogen bonds plays a crucial role in its interaction with proteins and its inhibitory effect on protein aggregation. [, ]
Anle138b primarily acts by remodeling the conformational distributions within small oligomeric peptide aggregates. [] It preferentially interacts with the disordered structure ensemble, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, which are key elements in the formation of toxic amyloid fibrils. [, , ] Anle138b achieves this by reducing the overall number of intermolecular hydrogen bonds and disfavoring the sampling of the aggregated state. [, ] Furthermore, Anle138b has been shown to block the activity of conducting Aβ pores without changing the membrane-embedded Aβ-oligomer structure. [, ]
Anle138b exhibits a characteristic fluorescence behavior. [] In polar protic solvents, it displays dual fluorescence, characterized by a rapid decay of the excited state. [] This suggests the formation of a charge-separated state stabilized in polar environments. [] In contrast, this state is weakly populated or absent in nonpolar solvents or protein fibrils. [] These fluorescence properties provide valuable information about the binding site of Anle138b, suggesting an unpolar environment shielded from the aqueous surroundings. []
Parkinson's Disease: Anle138b has demonstrated the ability to modulate α-synuclein oligomerization and prevent motor decline and neurodegeneration in mouse models of Parkinson's disease. [, , , , ] It rescues dopamine neuron dysfunction and death by depopulating α-synuclein aggregates, suggesting a potential disease-modifying effect. []
Alzheimer's Disease: Anle138b has shown promising results in rescuing disease phenotypes in a mouse model for amyloid pathology by blocking Aβ channels. [, , , ] It also restores hippocampal synaptic and transcriptional plasticity, as well as spatial memory, highlighting its potential for treating Alzheimer’s disease-related pathology. []
Multiple System Atrophy: Anle138b has shown potential in modulating α-synuclein oligomerization and preventing motor decline and neurodegeneration in a mouse model of multiple system atrophy. [, , , ]
Melanoma: Anle138b has been used to investigate the relationship between Parkinson’s disease and melanoma. [] Studies suggest that α-synuclein, a key protein in Parkinson's disease, promotes the survival of melanoma cells, and Anle138b treatment can lead to melanoma cell death through autophagy dysregulation. []
Clinical Trials: Further clinical trials are needed to assess the safety, tolerability, and efficacy of Anle138b in humans for the treatment of neurodegenerative diseases. [, ]
Mechanism of Action: A more detailed understanding of Anle138b’s mechanism of action is crucial for optimizing its therapeutic potential. [, ]
Combination Therapies: Exploring the use of Anle138b in combination with other therapeutic agents to enhance its effectiveness and address drug resistance is a promising direction. [, ]
Inherited Prion Diseases: Further research is needed to understand Anle138b’s efficacy in treating inherited prion diseases and to develop specific therapies for these conditions. [, ]
Beyond Neurodegenerative Diseases: Investigating the potential applications of Anle138b beyond neurodegenerative diseases, such as in melanoma, could lead to novel therapeutic avenues. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: